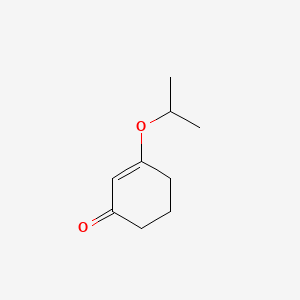

3-Isopropoxycyclohex-2-en-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

58529-72-9 |

|---|---|

Molekularformel |

C9H14O2 |

Molekulargewicht |

154.21 g/mol |

IUPAC-Name |

3-propan-2-yloxycyclohex-2-en-1-one |

InChI |

InChI=1S/C9H14O2/c1-7(2)11-9-5-3-4-8(10)6-9/h6-7H,3-5H2,1-2H3 |

InChI-Schlüssel |

IISFUJKHMFGYOU-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC(=O)CCC1 |

Kanonische SMILES |

CC(C)OC1=CC(=O)CCC1 |

Andere CAS-Nummern |

58529-72-9 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physical and chemical properties of 3-Isopropoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Isopropoxycyclohex-2-en-1-one, a cyclohexenone derivative of interest in synthetic and medicinal chemistry. This document details its known characteristics, outlines a general synthetic protocol, and explores the reactivity and potential biological significance of this class of compounds.

Core Physical and Chemical Properties

This compound, also known as 3-propan-2-yloxycyclohex-2-en-1-one, is a cyclic enone with the molecular formula C₉H₁₄O₂.[1] Its fundamental properties are summarized in the table below. While some physical properties like a specific melting point have not been definitively reported in publicly available literature, computed values and data from analogous compounds provide valuable estimations.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | [1] |

| Molecular Weight | 154.21 g/mol | [1] |

| CAS Number | 58529-72-9 | [1] |

| IUPAC Name | 3-propan-2-yloxycyclohex-2-en-1-one | [1] |

| Density | 0.98 g/cm³ (predicted) | |

| Boiling Point | 256.9 °C at 760 mmHg (predicted) | |

| Flash Point | 109.9 °C (predicted) | |

| XLogP3 | 1.4 | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) |

Synthesis of this compound

The synthesis of this compound typically proceeds via the reaction of 1,3-cyclohexanedione (also known as dihydroresorcinol) with isopropyl alcohol.[2] This reaction is an example of an enol etherification. Several methods can be employed, including a solventless approach promoted by a catalyst such as Indium(III) chloride on silica gel, which offers an environmentally friendly route with potentially high yields and short reaction times.[3]

General Experimental Protocol: Solventless Synthesis[3]

This protocol is adapted from a general method for the synthesis of 3-alkoxy-2-cyclohexen-1-ones.

Materials:

-

1,3-Cyclohexanedione

-

Isopropyl alcohol

-

Indium(III) chloride (InCl₃)

-

Silica gel (100-200 mesh)

-

Tetrahydrofuran (THF)

Procedure:

-

Catalyst Preparation: Prepare a slurry of silica gel in a solution of Indium(III) chloride in THF. The solvent is then evaporated to yield silica gel impregnated with the catalyst. The silica gel should be activated by heating prior to use.

-

Reaction Setup: In a microwave-safe vessel, combine 1,3-cyclohexanedione (1 mmol) and isopropyl alcohol (1 mmol) with the prepared InCl₃/Silica gel catalyst.

-

Microwave Irradiation: The reaction mixture is irradiated in a domestic microwave oven at a power of approximately 650W for a short duration (e.g., 3 minutes). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Spectral Data

Expected ¹H NMR Spectral Features:

-

Isopropyl Group: A doublet for the two methyl groups (around 1.2-1.4 ppm) and a septet for the methine proton (around 4.0-4.5 ppm).

-

Cyclohexenone Ring: Signals for the vinylic proton (around 5.2-5.5 ppm) and the methylene protons of the ring (in the range of 1.9-2.5 ppm).

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (around 190-200 ppm).

-

Vinylic Carbons: Two signals in the olefinic region (C2 and C3, with C3 being further downfield due to the oxygen attachment, likely around 170-180 ppm and 100-110 ppm respectively).

-

Isopropyl Group: Signals for the methyl carbons (around 20-25 ppm) and the methine carbon (around 65-75 ppm).

-

Cyclohexenone Ring Methylene Carbons: Signals in the aliphatic region (around 20-40 ppm).

Expected Infrared (IR) Spectral Features:

-

C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone.

-

C=C Stretch: An absorption band around 1600-1620 cm⁻¹.

-

C-O Stretch: A strong absorption in the region of 1200-1250 cm⁻¹ for the enol ether.

-

C-H Stretches: Absorptions for sp² and sp³ C-H bonds just above and below 3000 cm⁻¹, respectively.

Expected Mass Spectrometry Features:

-

Molecular Ion Peak (M⁺): A peak at m/z = 154, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the isopropoxy group, the isopropyl group, and other characteristic fragments of the cyclohexenone ring.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the α,β-unsaturated ketone system and the enol ether functionality.

-

Michael Addition: The β-carbon of the enone system is electrophilic and susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition reaction.

-

Reactions at the Carbonyl Group: The carbonyl group can undergo typical reactions of ketones, such as reduction and addition of organometallic reagents.

-

Hydrolysis of the Enol Ether: The enol ether can be hydrolyzed under acidic conditions to regenerate the 1,3-dione functionality.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound itself, the cyclohexenone scaffold is present in numerous natural products with significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[4]

One of the key signaling pathways often modulated by cyclohexenone-containing molecules is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[5] The enone moiety can act as a Michael acceptor, forming covalent adducts with nucleophilic residues (such as cysteine) on proteins within this pathway, thereby inhibiting its activity.[5] Constitutive activation of the NF-κB pathway is implicated in various cancers and inflammatory diseases, making its inhibitors promising therapeutic candidates.[5]

Given that cyclohexenone derivatives have been shown to inhibit the production of nitric oxide (NO) and inflammatory cytokines like TNF-α and IL-6, it is plausible that this compound could exhibit similar anti-inflammatory properties.[6] Further research is warranted to explore the specific biological targets and therapeutic potential of this compound.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Caption: Chemical structure of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Postulated inhibition of the NF-κB signaling pathway by cyclohexenone derivatives.

References

- 1. This compound | C9H14O2 | CID 94095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Isopropoxycyclohex-2-en-1-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-isopropoxycyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, IR, and MS analyses of this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds, such as 3-ethoxycyclohex-2-en-1-one and other substituted cyclohexenones.

Table 1: Predicted 1H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.3-5.5 | Singlet | 1H | =CH |

| ~4.4-4.6 | Septet | 1H | O-CH(CH3)2 |

| ~2.4-2.6 | Triplet | 2H | CH2-C=O |

| ~2.2-2.4 | Triplet | 2H | C=C-CH2 |

| ~1.9-2.1 | Quintet | 2H | CH2-CH2-CH2 |

| ~1.3-1.4 | Doublet | 6H | O-CH(CH3)2 |

Table 2: Predicted 13C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~199-201 | C=O |

| ~175-177 | C-O |

| ~102-104 | =CH |

| ~70-72 | O-CH(CH3)2 |

| ~37-39 | CH2-C=O |

| ~28-30 | C=C-CH2 |

| ~22-24 | CH2-CH2-CH2 |

| ~21-23 | O-CH(CH3)2 |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2975-2930 | Strong | C-H (sp3) stretch |

| ~1650-1670 | Strong | C=O (conjugated ketone) stretch |

| ~1600-1620 | Medium-Strong | C=C stretch |

| ~1200-1250 | Strong | C-O (enol ether) stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 154 | [M]+ (Molecular Ion) |

| 112 | [M - C3H6]+ |

| 97 | [M - C3H7O]+ |

| 69 | [C4H5O]+ |

| 43 | [C3H7]+ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

1H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Sample Preparation (Thin Film): If the sample is a solid or viscous oil, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-infrared range (typically 4000 to 400 cm-1).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Collect a background spectrum of the empty ATR crystal or clean salt plate prior to running the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a relatively volatile compound like this compound, direct infusion via a syringe pump or introduction through a gas chromatography (GC) interface are common techniques.

-

Ionization: Utilize electron ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions using an electron multiplier or other suitable detector.

-

Data Acquisition and Processing: The instrument software records the abundance of each ion as a function of its m/z value, generating a mass spectrum. The data is typically displayed as a bar graph of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Synthesis and Purification of 3-Isopropoxycyclohex-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Isopropoxycyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The document details a probable synthetic route based on established chemical principles, outlines a thorough purification protocol, and presents the information in a clear, structured format for easy reference by professionals in the fields of chemical research and drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 1,3-cyclohexanedione with isopropanol. This reaction is a specific example of the more general synthesis of 3-alkoxyenones from β-dicarbonyl compounds.[1] The presence of an acid catalyst facilitates the enolization of 1,3-cyclohexanedione and subsequent nucleophilic attack by isopropanol, followed by dehydration to yield the desired product.

Proposed Reaction Scheme

The overall reaction can be depicted as follows:

1,3-Cyclohexanedione + Isopropanol --(Acid Catalyst)--> this compound + Water

This transformation is an equilibrium process, and therefore, reaction conditions are often optimized to drive the reaction towards the product side, for instance, by removing water as it is formed.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the synthesis of similar 3-alkoxycyclohexenones.

Materials:

-

1,3-Cyclohexanedione

-

Isopropanol (anhydrous)

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 1,3-cyclohexanedione (1.0 eq), isopropanol (1.2 eq), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, catalyst, and any byproducts. Column chromatography is a standard and effective method for this purpose.

Experimental Protocol for Purification

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure product.

-

Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis and purification of this compound based on analogous reactions.

| Parameter | Value |

| Synthesis | |

| Molar Ratio (1,3-Cyclohexanedione:Isopropanol) | 1 : 1.2 |

| Catalyst Loading (p-TSA) | 5 mol% |

| Reaction Temperature | Reflux (Toluene) |

| Reaction Time | 4-8 hours |

| Crude Yield | 85-95% |

| Purification | |

| Chromatographic Stationary Phase | Silica Gel |

| Eluent System | Hexane/Ethyl Acetate Gradient |

| Purity (post-chromatography) | >98% |

| Isolated Yield | 70-85% |

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification Workflow

Caption: Purification workflow for this compound.

References

3-Isopropoxycyclohex-2-en-1-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the available chemical and physical data for 3-Isopropoxycyclohex-2-en-1-one. While this specific compound is not extensively documented in publicly available scientific literature, this document summarizes its core properties and provides context based on the broader class of cyclohexenone derivatives. Due to the limited specific data, this guide also highlights the general synthetic approaches and potential areas of biological activity associated with the cyclohexenone scaffold, offering a starting point for further research and development.

Chemical and Physical Properties

This compound is a chemical compound with the following identifiers and properties:

| Property | Value | Source |

| CAS Number | 58529-72-9 | [1][2] |

| Molecular Formula | C9H14O2 | [1] |

| Molecular Weight | 154.21 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

Synthesis and Methodologies

General Experimental Workflow for Cyclohexenone Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a cyclohexenone derivative. It is important to note that this is a representative example and has not been validated for the specific synthesis of this compound.

Caption: Generalized workflow for cyclohexenone synthesis.

Biological Activity and Signaling Pathways

There is currently no specific information available in peer-reviewed literature regarding the biological activity or associated signaling pathways of this compound.

However, the broader class of cyclohexenone-containing compounds has been investigated for various biological activities. For instance, certain derivatives have been explored as:

-

Anti-inflammatory agents: Some cyclohexenone analogs have shown potential in modulating inflammatory pathways.

-

Herbicides: The cyclohexanedione scaffold is a known core structure for certain herbicides.

-

Intermediates in organic synthesis: These compounds are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications.

Given the lack of direct data, any investigation into the biological effects of this compound would require de novo screening and experimental validation.

Conclusion and Future Directions

This compound remains a sparsely characterized compound. While its basic chemical properties are known, a significant data gap exists concerning its synthesis, biological activity, and potential applications. For researchers and drug development professionals, this presents an opportunity for novel investigation. Future research could focus on:

-

Developing and optimizing a synthetic route for this compound.

-

Conducting in vitro and in vivo screening to determine its biological activity profile.

-

Investigating its potential as a lead compound or scaffold for the development of new therapeutic agents.

This technical guide serves as a foundational document, summarizing the currently available information and highlighting the areas where further research is needed to fully understand the chemical and biological properties of this compound.

References

An In-depth Technical Guide to 3-Isopropoxycyclohex-2-en-1-one: Synthesis, Properties, and Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isopropoxycyclohex-2-en-1-one, a member of the 3-alkoxycyclohex-2-en-1-one class of compounds. While specific research on this particular derivative is limited, this document consolidates available data on its properties and presents a generalized history and synthetic context based on its chemical class. This guide includes a detailed, adaptable experimental protocol for its synthesis, a summary of its physicochemical properties, and logical diagrams illustrating its formation. The information is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of 1,3-cyclohexanedione and its derivatives. 1,3-Cyclohexanedione itself is a well-known organic compound that exists predominantly in its enol tautomer, making the hydroxyl group at the 3-position reactive towards etherification.

More contemporary methods have focused on improving efficiency and environmental compatibility, such as the use of solid-supported catalysts and microwave-assisted synthesis to afford 3-alkoxycyclohex-2-en-1-ones in high yields and with shorter reaction times.

Physicochemical Properties

Quantitative data for this compound is available from various chemical databases and suppliers. The following table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | PubChem[1] |

| Molecular Weight | 154.21 g/mol | PubChem[1] |

| CAS Number | 58529-72-9 | PubChem[1] |

| IUPAC Name | This compound | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Appearance | Not specified | |

| Solubility | Not specified |

Note: Experimental data for boiling point, melting point, and density are not consistently reported in publicly available literature. The provided data is based on computational predictions where applicable.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 1,3-cyclohexanedione with an isopropylating agent. A general and modern approach is the acid-catalyzed reaction with isopropanol.

General Reaction Scheme

The synthesis proceeds via the enol form of 1,3-cyclohexanedione, which reacts with isopropanol in the presence of an acid catalyst to form the corresponding enol ether.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common methods for the synthesis of 3-alkoxycyclohex-2-en-1-ones and should be adapted and optimized for specific laboratory conditions.

Materials:

-

1,3-Cyclohexanedione

-

Isopropanol (2-Propanol)

-

p-Toluenesulfonic acid monohydrate (or another suitable acid catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with a drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 1,3-cyclohexanedione (1.0 eq), isopropanol (1.2-1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq). Add a sufficient volume of toluene to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Drug Development and Research

Currently, there is a notable absence of specific literature detailing the application of this compound in drug development or its biological activity. However, the broader class of cyclohexenone derivatives is of significant interest in medicinal chemistry. Cyclohexenone moieties are present in various natural products and synthetic compounds exhibiting a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

The 3-alkoxycyclohex-2-en-1-one scaffold can be considered a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The enone system is a Michael acceptor and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the introduction of diverse functional groups and the construction of novel molecular architectures.

Caption: Potential synthetic transformations and research applications of the core structure.

Conclusion

This compound is a readily accessible organic compound whose full potential in research and development remains to be explored. While specific data on its discovery and applications are scarce, its synthesis is straightforward based on established methods for its chemical class. This technical guide provides a foundational understanding of its properties and a practical approach to its synthesis, serving as a valuable resource for chemists and pharmaceutical scientists. Further investigation into the biological activity and synthetic utility of this and related 3-alkoxycyclohex-2-en-1-ones is warranted to uncover their potential in various scientific domains.

References

Potential Research Areas for 3-Isopropoxycyclohex-2-en-1-one: A Technical Guide for Drug Discovery and Development

Abstract: The cyclohexenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] 3-Isopropoxycyclohex-2-en-1-one, a specific derivative, remains a sparsely investigated molecule, presenting a unique opportunity for novel therapeutic development. This technical guide outlines potential research avenues for this compound, drawing upon the established pharmacological significance of the broader class of cyclohexenone derivatives. We will explore potential synthetic routes, key chemical reactions for derivatization, and promising therapeutic areas for investigation, including oncology, inflammation, and neurology. This document provides proposed experimental workflows, detailed protocols for key assays, and a summary of the biological activities of structurally related compounds to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction and Rationale

The cyclohexenone ring system is a recurring motif in a multitude of bioactive natural products, such as gabosines, which exhibit antibiotic, anticancer, and enzyme-inhibiting properties.[1] Synthetic cyclohexenone derivatives have also demonstrated significant potential as therapeutic agents, with activities ranging from anti-inflammatory and anti-nociceptive to anticancer.[1][2] The α,β-unsaturated ketone of the cyclohexenone core is a key feature, acting as a Michael acceptor, which can allow for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes. This reactivity is often central to their mechanism of action.

This compound belongs to the 3-alkoxycyclohexenone subclass. The presence of the enol ether functionality modifies the electronic properties of the ring system and presents additional opportunities for chemical modification. Given the limited specific research on this compound, this guide proposes a research framework based on the well-documented activities of its structural analogs. The primary research question is: can this compound or its derivatives serve as a scaffold for the development of novel therapeutic agents?

Synthesis and Chemical Reactivity

A robust and efficient synthesis is the first step in exploring the potential of a new chemical entity. Following this, understanding its reactivity is key to creating a library of derivatives for structure-activity relationship (SAR) studies.

Proposed Synthesis of this compound

A common method for the synthesis of 3-alkoxycyclohexenones involves the reaction of a 1,3-diketone with an appropriate alcohol. For this compound, a plausible route would start from cyclohexane-1,3-dione and isopropanol under acidic catalysis.

Caption: Proposed synthesis of this compound.

Potential Chemical Reactions for Derivatization

The cyclohexenone core offers several sites for chemical modification to generate a library of analogs for SAR studies.

-

Michael Addition: The α,β-unsaturated ketone is susceptible to 1,4-conjugate addition by various nucleophiles. This allows for the introduction of a wide range of substituents at the 2-position.

-

Reactions at the Carbonyl Group: The ketone can undergo standard reactions such as reduction, Grignard addition, and Wittig olefination.

-

Modification of the Isopropoxy Group: The enol ether could potentially be cleaved or modified, although this would likely require harsh conditions.

Potential Therapeutic Research Areas

Based on the activities of related cyclohexenone derivatives, the following areas are proposed for investigation.

Anticancer Activity

Cyclohexenone derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of enzymes like acetylcholinesterase (AChE) and the induction of apoptosis.[2] Some derivatives have been shown to activate caspases, which are key mediators of apoptosis.[2]

Proposed Research Workflow:

Caption: A workflow for investigating anticancer potential.

Potential Signaling Pathway Involvement:

Many anticancer agents function by inducing apoptosis. A hypothetical pathway for a cyclohexenone derivative could involve the inhibition of an anti-apoptotic protein (like Bcl-2) or the direct activation of the caspase cascade, leading to programmed cell death.

Caption: Hypothetical apoptosis pathway targeted by a cyclohexenone.

Table 1: Anticancer Activity of Selected Cyclohexenone Derivatives

| Compound/Derivative Class | Cell Line | Activity Metric (IC50) | Reference |

| Substituted Cyclohexenones | HCT116 (Colon Cancer) | 20-40 µM (clonogenic inhibition) | [2] |

| Chalcone-Cyclohexenone Hybrids | Various | Varies with substitution | [1] |

| Gabosines | Various | Anticancer properties reported | [1] |

Anti-inflammatory and Analgesic Activity

Certain cyclohexenone derivatives have demonstrated anti-inflammatory and anti-nociceptive properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as by reducing the expression of pro-inflammatory cytokines.[1]

Proposed Research Workflow:

An initial assessment could involve in vitro enzyme inhibition assays followed by cell-based assays to measure the reduction of inflammatory mediators.

Caption: A workflow for investigating anti-inflammatory potential.

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound/Derivative Class | Target/Model | Activity Noted | Reference |

| Cyclohexenone Derivative (CHD) | COX-2, 5-LOX | Enzyme inhibition, reduction of pro-inflammatory cytokines | [1] |

| Chalcone Derivative | Acute Lung Injury Model | Anti-inflammatory and anti-oxidant effects | [2] |

Neurological Applications

The cyclohexanone scaffold is present in the NMDA receptor antagonist ketamine, highlighting the potential for this chemical class to modulate neurological targets.[3] Additionally, some cyclohexenone derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[2]

Proposed Research Areas:

-

NMDA Receptor Modulation: Investigate binding and functional modulation of NMDA receptors.

-

Acetylcholinesterase Inhibition: Screen for inhibitory activity against AChE as a potential treatment for Alzheimer's disease.

Table 3: Neurological Activity of Cyclohexenone Derivatives

| Compound/Derivative Class | Target | Activity Metric (IC50) | Reference |

| Substituted Cyclohexenones | Acetylcholinesterase (AChE) | 0.93 to 133.12 µM | [2] |

| Ketamine (Cyclohexanone) | NMDA Receptor | Antagonist | [3] |

Detailed Experimental Protocols

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound and its derivatives in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of AChE enzyme.

-

Assay Setup: In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

-

Inhibitor Addition: Add 25 µL of various concentrations of the test compound (this compound derivatives) or a reference inhibitor (e.g., donepezil).

-

Enzyme Initiation: Add 25 µL of the AChE solution to start the reaction.

-

Kinetic Reading: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes at room temperature. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

While this compound itself is an understudied molecule, the rich pharmacology of the broader cyclohexenone class provides a strong rationale for its investigation as a scaffold for drug discovery. The most promising initial research directions appear to be in oncology and neurodegenerative diseases, given the established activities of its analogs as apoptosis inducers and acetylcholinesterase inhibitors.

The proposed workflows provide a clear path from initial synthesis and screening to more detailed mechanistic studies. The generation of a focused library of derivatives through reactions like Michael addition will be critical for developing structure-activity relationships and optimizing potency and selectivity. The exploration of this compound and its derivatives represents a valuable opportunity to uncover novel chemical entities with significant therapeutic potential.

References

An In-depth Technical Guide to the Stability and Reactivity of 3-Isopropoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity profile of 3-isopropoxycyclohex-2-en-1-one. Due to the limited availability of data on this specific molecule, this guide draws upon established principles and documented behaviors of the broader class of 3-alkoxycyclohex-2-en-1-ones. These compounds are valuable synthetic intermediates, offering a unique combination of enone and enol ether functionalities.[1]

Core Structure and Physicochemical Properties

This compound belongs to the class of β-alkoxy-α,β-unsaturated cyclic ketones. The core structure features a cyclohexenone ring substituted with an isopropoxy group at the β-position. This substitution pattern creates an electron-rich enol ether system conjugated with the electron-withdrawing carbonyl group. This electronic arrangement is central to its reactivity.

Stability Profile

The stability of this compound is primarily dictated by the enol ether functional group, which is susceptible to certain conditions.

Hydrolytic Stability

The most significant reactivity pathway affecting the stability of 3-alkoxycyclohexenones is their hydrolysis under acidic conditions.[4] The enol ether can be readily protonated at the α-carbon, leading to the formation of a hemiacetal-like intermediate which then collapses to the corresponding 1,3-dicarbonyl compound, in this case, cyclohexane-1,3-dione.[5] This reaction is typically catalyzed by dilute aqueous acids like HCl or H₂SO₄.[4] The rate-determining step in this process is the protonation of the carbon-carbon double bond.[6]

Thermal Stability

The thermal stability of cyclohexenone derivatives is generally robust.[7][8] However, prolonged exposure to high temperatures can lead to decomposition or polymerization, particularly if acidic or basic impurities are present.[9] For many applications, these compounds exhibit sufficient thermal stability.

Reactivity Profile

The reactivity of this compound is characterized by the dual functionality of the enol ether and the α,β-unsaturated ketone.

Electrophilic Attack at the α-Carbon

The enol ether is an electron-rich alkene due to the electron-donating nature of the alkoxy group.[10][11] This makes the α-carbon (C2) nucleophilic and susceptible to attack by a wide range of electrophiles.[11][12] This reactivity is a cornerstone of enol and enol ether chemistry.[11]

Conjugate Addition (Michael Addition)

The enone system is a classic Michael acceptor.[13] Nucleophiles will preferentially attack the electrophilic β'-carbon (C4), leading to a 1,4-conjugate addition. This reaction is one of the most important carbon-carbon bond-forming reactions in organic synthesis.[13] A wide variety of nucleophiles, including enolates, amines, and thiols, can be employed in Michael additions to cyclohexenone systems.[13][14][15]

Diels-Alder Reactions

3-Alkoxycyclohex-2-en-1-ones can function as dienophiles in Diels-Alder reactions, reacting with dienes to form bicyclic systems.[1] The presence of the electron-withdrawing ketone and electron-donating alkoxy group modifies the electronic properties of the dienophile, influencing the regioselectivity and stereoselectivity of the cycloaddition.

Reactions with Organometallic Reagents

Organometallic reagents such as Grignard reagents or organolithium compounds can react with the carbonyl group (1,2-addition) or undergo conjugate addition (1,4-addition). The reaction pathway is often dependent on the specific reagent, substrate, and reaction conditions.

Synthesis

A common and efficient method for the synthesis of 3-alkoxycyclohex-2-en-1-ones involves the reaction of a 1,3-dicarbonyl compound, such as cyclohexane-1,3-dione, with an alcohol in the presence of a catalyst.[1]

Experimental Protocol: Indium(III) Chloride Catalyzed Synthesis

An environmentally friendly and rapid synthesis of 3-alkoxycyclohex-2-en-1-ones has been reported using indium(III) chloride on a silica gel surface under solvent-free microwave irradiation.[1]

Materials:

-

Cyclohexane-1,3-dione

-

Isopropanol

-

Indium(III) chloride (InCl₃)

-

Silica gel (100-200 mesh)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Light petroleum

Procedure:

-

The catalyst is prepared by adding a suspension of InCl₃ in a minimal amount of THF to activated silica gel. The solvent is then completely evaporated under vacuum.[1]

-

Cyclohexane-1,3-dione (1 mmol) and isopropanol (1 mmol) are added to the silica gel impregnated with indium(III) chloride (20 mol%).[1]

-

The mixture is stirred for 5 minutes to ensure uniformity.[1]

-

The reaction mixture is then irradiated in a domestic microwave oven (e.g., at 650 W) for 1-3 minutes.[1]

-

After completion, the mixture is directly charged onto a small silica gel column and eluted with a mixture of ethyl acetate/light petroleum (2:8) to afford the desired this compound.[1]

Quantitative Data

The following table summarizes the yields for the synthesis of various 3-alkoxycyclohex-2-en-1-ones using the aforementioned protocol with different alcohols.[1]

| Entry | Alcohol | Product | Time (min) | Yield (%) |

| a | Methanol | 3-Methoxycyclohex-2-en-1-one | 1.5 | 95 |

| b | Ethanol | 3-Ethoxycyclohex-2-en-1-one | 1.5 | 94 |

| c | n-Propanol | 3-Propoxycyclohex-2-en-1-one | 2.0 | 92 |

| d | Isopropanol | This compound | 2.0 | 90 |

| e | n-Butanol | 3-Butoxycyclohex-2-en-1-one | 2.0 | 93 |

Data extracted from a study on indium(III) chloride catalyzed synthesis of 3-alkoxycyclohex-2-en-1-ones.[1]

Visualizations

Synthesis and Degradation Pathways

Caption: Synthesis from cyclohexane-1,3-dione and subsequent acid-catalyzed hydrolysis.

Experimental Workflow for Synthesis

Caption: Workflow for the microwave-assisted synthesis of 3-alkoxycyclohexenones.

Reactivity Profile: Key Reactions

Caption: Key reaction pathways: Michael addition and electrophilic attack.

References

- 1. connectsci.au [connectsci.au]

- 2. 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Dimethylamino)cyclohex-2-en-1-one | C8H13NO | CID 80219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Study on Thermal Decomposition Behaviors of Terpolymers of Carbon Dioxide, Propylene Oxide, and Cyclohexene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enol ether - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 14. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Navigating the Landscape of 3-Isopropoxycyclohex-2-en-1-one: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, accessing specialized chemical compounds is a critical starting point for innovation. This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential biological relevance of 3-Isopropoxycyclohex-2-en-1-one (CAS No. 58529-72-9), a cyclohexenone derivative with potential applications in synthetic chemistry and drug discovery. While specific biological data for this compound is limited, this guide offers a comprehensive look at the available information and the broader context of its chemical class.

Commercial Availability and Suppliers

The commercial availability of this compound appears to be limited, suggesting it may be a niche product or require custom synthesis for larger quantities. While a comprehensive list of suppliers with readily available stock is not available, at least one supplier has been identified. Researchers are advised to contact suppliers directly for current pricing, purity, and availability.

Table 1: Commercial Supplier Information for this compound

| Supplier | Location | Contact Information | Notes |

| Changzhou Guanjia Chemical Co., Ltd. | Changzhou, China | Not readily available | Listed as a supplier of CAS No. 58529-72-9. Further inquiry is recommended for product specifications and availability. |

Note: The limited number of identified commercial suppliers suggests that researchers may need to consider custom synthesis for specific grades or larger quantities of this compound.

Synthesis of this compound

A general synthetic route for this compound involves the reaction of 1,3-Cyclohexanedione with Isopropyl alcohol. While detailed, step-by-step protocols for this specific transformation are not widely published, a representative procedure can be derived from analogous syntheses of 3-alkoxycyclohexenones.

General Experimental Protocol for the Synthesis of 3-alkoxy-2-cyclohexen-1-ones

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

1,3-Cyclohexanedione

-

Isopropyl alcohol (or other desired alcohol)

-

Toluene (or another suitable azeotroping agent)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Dean-Stark apparatus

-

Standard laboratory glassware and heating/stirring equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 1,3-cyclohexanedione (1 equivalent), a molar excess of isopropyl alcohol (e.g., 3-5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents) in toluene.

-

Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired this compound.

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways: A Broader Perspective

Currently, there is a notable absence of published research specifically detailing the biological activity or the precise signaling pathways modulated by this compound. However, the broader class of cyclohexenone derivatives is known to exhibit a wide range of biological activities, offering a basis for potential areas of investigation.

Cyclohexenone-containing compounds have been reported to possess various pharmacological properties, including:

-

Anticancer Activity: Some cyclohexenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Effects: Inhibition of inflammatory pathways is another reported activity for certain members of this chemical class.

-

Antimicrobial Properties: Antibacterial and antifungal activities have also been observed in some cyclohexenone analogs.

Given the lack of specific data for this compound, a logical first step for researchers would be to perform broad biological screening assays to identify potential areas of activity.

Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological evaluation of a novel compound like this compound.

Caption: A generalized workflow for the initial biological evaluation of a test compound.

Logical Relationship for Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final product, as illustrated in the diagram below.

Caption: Logical flow from reactants to the final product in the synthesis of this compound.

Conclusion

This compound represents a chemical entity with potential for further exploration in various scientific domains. While its commercial availability is limited and specific biological data are currently lacking, the established synthetic routes for related compounds provide a clear path for its preparation. The known biological activities of the broader cyclohexenone class suggest that this compound could be a valuable candidate for screening in drug discovery programs. Future research is warranted to elucidate its specific biological properties and potential therapeutic applications.

Methodological & Application

Synthesis of Bio-Active Scaffolds from 3-Isopropoxycyclohex-2-en-1-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of complex molecular derivatives starting from 3-isopropoxycyclohex-2-en-1-one. This versatile building block serves as a key precursor for the construction of various carbocyclic and heterocyclic scaffolds with significant potential in medicinal chemistry and drug discovery. The methodologies outlined below focus on strategic bond formations to generate molecular complexity, offering pathways to novel chemical entities for biological screening.

Introduction

This compound is a valuable starting material in organic synthesis due to its dual reactivity. The α,β-unsaturated ketone system allows for nucleophilic additions at the β-carbon (conjugate or Michael addition), while the ketone carbonyl group can also be targeted by nucleophiles. Furthermore, the enol ether functionality can be hydrolyzed to reveal a 1,3-dicarbonyl system, opening up further synthetic possibilities. These reactive sites enable the construction of fused ring systems and the introduction of diverse functional groups, making it an attractive scaffold for the synthesis of natural product analogues and other biologically active molecules.

Key Synthetic Strategies and Applications

The primary derivatization strategies for this compound involve leveraging its electrophilic nature to form new carbon-carbon and carbon-heteroatom bonds. The resulting derivatives can serve as intermediates in the synthesis of complex molecules, including steroids, alkaloids, and other pharmacologically relevant compounds.

Two of the most powerful synthetic transformations utilizing this scaffold are:

-

Robinson Annulation: This classic ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring, leading to the formation of bicyclic enones.[1][2] This methodology is fundamental in the synthesis of steroid and terpenoid skeletons.

-

Conjugate Addition of Organocuprates: Organocuprates (Gilman reagents) are soft nucleophiles that selectively add to the β-carbon of α,β-unsaturated ketones in a 1,4-fashion.[1][3] This reaction is highly efficient for the formation of carbon-carbon bonds and allows for the introduction of a wide variety of alkyl, vinyl, and aryl substituents.

These strategies provide access to a diverse range of molecular architectures that are of significant interest in drug discovery programs.

Experimental Protocols

Protocol 1: Robinson Annulation for the Synthesis of a Bicyclic Precursor

This protocol describes the synthesis of a Wieland-Miescher ketone analogue, a key intermediate in steroid synthesis, starting from this compound and methyl vinyl ketone. The reaction proceeds via a Michael addition followed by an intramolecular aldol condensation and dehydration.

Reaction Scheme:

Materials:

-

This compound

-

Methyl vinyl ketone

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Toluene

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of potassium hydroxide (0.56 g, 10 mmol) in methanol (20 mL) is added to a stirred solution of this compound (1.54 g, 10 mmol) in toluene (50 mL) at 0 °C under a nitrogen atmosphere.

-

Methyl vinyl ketone (0.84 g, 12 mmol) is added dropwise to the reaction mixture over 10 minutes.

-

The reaction is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction mixture is then heated to reflux for 8 hours.

-

After cooling to room temperature, the mixture is neutralized with 2M HCl and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the bicyclic enone.

Expected Outcome:

The expected product is a bicyclic enone. The yield and spectroscopic data for a representative product are provided in the data summary table below.

Protocol 2: Conjugate Addition of an Organocuprate

This protocol details the 1,4-conjugate addition of a methyl group to this compound using lithium dimethylcuprate. This reaction introduces a methyl group at the β-position of the enone. Subsequent hydrolysis of the enol ether would yield the corresponding 3-methylcyclohexane-1-one derivative.

Reaction Scheme:

Materials:

-

Copper(I) iodide (CuI)

-

Methyllithium (MeLi) in diethyl ether

-

This compound

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of CuI (1.90 g, 10 mmol) in anhydrous diethyl ether (50 mL) at -78 °C under a nitrogen atmosphere, a solution of MeLi (1.6 M in Et₂O, 12.5 mL, 20 mmol) is added dropwise. The mixture is stirred at this temperature for 30 minutes to form the lithium dimethylcuprate solution.

-

A solution of this compound (1.54 g, 10 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to the cuprate solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-isopropoxy-3-methylcyclohexan-1-one.

Data Presentation

The following table summarizes representative quantitative data for the derivatives synthesized from this compound.

| Derivative | Synthetic Method | Reagents | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Bicyclic Enone | Robinson Annulation | Methyl vinyl ketone, KOH | 65 | 5.85 (s, 1H), 2.70-1.80 (m, 10H), 1.25 (s, 3H) | 199.8, 165.4, 125.1, 40.2, 35.8, 33.1, 30.5, 28.7, 23.4 |

| 3-Isopropoxy-3-methylcyclohexan-1-one | Conjugate Addition | (CH₃)₂CuLi | 85 | 4.10 (sept, 1H, J=6.1 Hz), 2.50-1.60 (m, 8H), 1.15 (d, 6H, J=6.1 Hz), 1.05 (s, 3H) | 209.5, 75.1, 68.9, 41.2, 38.7, 30.1, 25.4, 22.3 |

Mandatory Visualization

Signaling Pathway for Potential Bio-activity

The synthesized bicyclic and functionalized cyclohexanone derivatives can be envisioned as potential modulators of various signaling pathways implicated in disease. For instance, steroid-like molecules derived from these scaffolds could interact with nuclear hormone receptors.

Caption: Hypothetical signaling pathway of a synthesized derivative.

Experimental Workflow for Robinson Annulation

The logical flow of the Robinson annulation protocol is depicted below, from starting materials to the final purified product.

Caption: Workflow for Robinson Annulation.

Logical Relationship of Reactivity

The reactivity of this compound is dictated by the nature of the nucleophile, leading to different derivatization pathways.

Caption: Nucleophile-dependent reactivity of the enone.

References

Application Notes: Synthesis of Bicyclic Enones via Robinson Annulation of 3-Isopropoxycyclohex-2-en-1-one

Introduction

3-Isopropoxycyclohex-2-en-1-one is a versatile building block in organic synthesis. Its unique structure, featuring a protected β-dicarbonyl moiety, makes it an excellent precursor for the construction of complex cyclic systems. One of its most powerful applications is in the Robinson annulation, a classic and reliable method for forming a six-membered ring.[1][2] This reaction sequence, which involves a Michael addition followed by an intramolecular aldol condensation, is fundamental to the synthesis of a wide range of natural products and biologically active molecules, including steroids and terpenoids.[1][3][4][5]

These application notes provide a detailed protocol for the use of this compound in a Robinson annulation reaction with methyl vinyl ketone (MVK) to synthesize a bicyclic enone, a core structure found in many important compounds like the Wieland-Miescher ketone.[3][5] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Reaction Principle

The overall transformation involves two key stages:

-

Hydrolysis of the Enol Ether: The isopropoxy group of the starting material acts as a protecting group for the 1,3-dione functionality. An initial acid-catalyzed hydrolysis step is required to deprotect this group and generate the reactive cyclohexane-1,3-dione intermediate in situ.[6][7]

-

Robinson Annulation: The generated cyclohexane-1,3-dione then undergoes a base-catalyzed Robinson annulation with an α,β-unsaturated ketone, such as methyl vinyl ketone.[1][8] This proceeds via:

Experimental Protocols

Protocol 1: Synthesis of 4a-Methyl-4,4a,5,6,7,8-hexahydronaphthalene-2(3H)-one

This protocol details the one-pot synthesis of the bicyclic enone via hydrolysis of this compound followed by Robinson annulation with methyl vinyl ketone.

Materials and Reagents:

-

This compound

-

Methyl vinyl ketone (MVK)[9]

-

Hydrochloric acid (HCl), concentrated

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Enol Ether Hydrolysis:

-

To a 250 mL round-bottom flask containing methanol (50 mL), add this compound (10.0 g, 64.8 mmol).

-

Add 2 M aqueous HCl (10 mL) to the solution.

-

Stir the mixture at room temperature for 2 hours to ensure complete hydrolysis to cyclohexane-1,3-dione. The reaction can be monitored by TLC.

-

-

Michael Addition:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of potassium hydroxide (8.7 g, 155 mmol) in methanol (40 mL).

-

To this basic solution, add freshly distilled methyl vinyl ketone (6.8 g, 97.2 mmol) dropwise over 20 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

-

-

Aldol Condensation and Cyclization:

-

Gently reflux the reaction mixture for 4 hours. This promotes the intramolecular aldol condensation and subsequent dehydration to form the bicyclic enone.

-

-

Work-up and Purification:

-

Cool the mixture to room temperature and neutralize with 6 M HCl.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the pure product.

-

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Robinson annulation of a cyclohexane-1,3-dione with methyl vinyl ketone. Yields are representative and may vary based on reaction scale and purity of reagents.

| Reactant A | Reactant B | Base | Solvent | Reaction Time | Temperature (°C) | Product | Typical Yield (%) |

| Cyclohexane-1,3-dione (from Hydrolysis) | Methyl Vinyl Ketone | KOH | Methanol | 24h (Michael), 4h (Aldol) | 0°C to Reflux | 4a-Methyl-4,4a,5,6,7,8-hexahydronaphthalene-2(3H)-one | 65-75% |

Visualizations

Experimental Workflow

The diagram below illustrates the overall workflow for the synthesis, from the starting enol ether to the purified bicyclic enone product.

Caption: Workflow for the synthesis of a bicyclic enone.

Reaction Mechanism

The following diagram details the step-by-step chemical mechanism of the Robinson annulation, starting from the hydrolyzed intermediate.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 4. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Wieland-Miescher_ketone [chemeurope.com]

- 6. Ketone synthesis by hydrolysis of enol ethers [organic-chemistry.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Exploring the Catalytic Potential of 3-Isopropoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 3-isopropoxycyclohex-2-en-1-one is not widely documented as a direct catalyst, its chemical structure as a vinylogous ester presents significant potential for applications in catalysis, primarily as a versatile precursor for catalyst and ligand synthesis. These application notes provide a prospective analysis of its potential catalytic applications, detailing hypothetical synthetic pathways to catalytically active species and generalized protocols for their use. The content is intended to serve as a conceptual framework for researchers interested in exploring novel catalytic systems derived from this accessible building block.

Introduction: Properties and Synthesis of this compound

This compound is a derivative of cyclohexane-1,3-dione, where one of the ketone's enol forms is protected as an isopropyl ether. This modification from its precursor, a β-diketone, alters its reactivity, making the C2 position susceptible to nucleophilic attack and the C4 (α'-) position amenable to deprotonation and subsequent functionalization.

The synthesis of 3-alkoxycyclohex-2-en-1-ones is typically achieved through the acid-catalyzed reaction of cyclohexane-1,3-dione with the corresponding alcohol.[1] For this compound, this involves the reaction with isopropanol. Modern methods utilize catalysts such as indium(III) chloride on silica gel to promote this transformation efficiently under solvent-free microwave conditions.[1]

Potential Catalytic Application: A Precursor for Chiral Ligands

The core potential of this compound in catalysis lies in its derivatization to form ligands for transition metal catalysts. The enone scaffold is a valuable starting point for creating bidentate or tridentate ligands that can coordinate with a metal center and create a chiral environment for asymmetric catalysis.

Proposed Pathway for Ligand Synthesis

A plausible route to a novel class of chiral ligands involves the functionalization at the C2 and C4 positions of the cyclohexenone ring. For instance, a chiral amine could be introduced via conjugate addition at the C2 position, followed by deprotonation at the C4 position and subsequent reaction with a phosphine-containing electrophile. This would result in a novel P,N-type ligand.

Caption: Proposed workflow for the synthesis of a chiral P,N-ligand.

Hypothetical Catalytic Application: Asymmetric Michael Addition

A metal complex of the proposed chiral P,N-ligand could potentially catalyze a variety of asymmetric reactions. A prime example is the Michael addition of a nucleophile to an α,β-unsaturated compound, a fundamental C-C bond-forming reaction in organic synthesis.

Proposed Catalytic Cycle

In a hypothetical catalytic cycle, a metal precursor (e.g., [Rh(COD)Cl]₂) would be coordinated with the newly synthesized chiral P,N-ligand. This complex would then activate the substrate and facilitate the enantioselective addition of the nucleophile.

Caption: A generalized catalytic cycle for a metal-catalyzed reaction.

Experimental Protocols (Prospective)

The following protocols are generalized and hypothetical, serving as a starting point for the development of actual experimental procedures.

Protocol 1: Synthesis of a Hypothetical Chiral P,N-Ligand

Objective: To synthesize a chiral phosphine-amine ligand from this compound.

Materials:

-

This compound

-

Chiral primary or secondary amine (e.g., (R)-1-phenylethylamine)

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Electrophilic phosphine source (e.g., Chlorodiphenylphosphine)

-

Anhydrous solvents (e.g., THF, Diethyl ether)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Conjugate Addition:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Add the chiral amine (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography.

-

-

Phosphine Incorporation:

-

Dissolve the purified amino ketone (1.0 eq) in anhydrous THF under argon.

-

Cool the solution to -78 °C.

-

Add LDA (1.2 eq) dropwise and stir for 1 hour to form the enolate.

-

Add chlorodiphenylphosphine (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench with saturated aqueous NaHCO₃ and extract with diethyl ether.

-

Purify the crude product via column chromatography under an inert atmosphere to yield the final ligand.

-

Protocol 2: Hypothetical Asymmetric Michael Addition

Objective: To perform an asymmetric Michael addition using the newly synthesized chiral ligand in a metal-catalyzed reaction.

Materials:

-

Michael acceptor (e.g., Chalcone)

-

Michael donor (e.g., Diethyl malonate)

-

Metal precursor (e.g., [Rh(COD)Cl]₂)

-

Synthesized chiral P,N-ligand

-

Base (e.g., NaH)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

Catalyst Formation (in situ):

-

In a flame-dried Schlenk flask under argon, dissolve the metal precursor (0.01 eq) and the chiral ligand (0.022 eq) in anhydrous toluene.

-

Stir the mixture at room temperature for 1 hour.

-

-

Michael Addition:

-

In a separate flask, suspend NaH (1.2 eq) in anhydrous toluene.

-

Add the Michael donor (1.2 eq) dropwise at 0 °C and stir for 30 minutes.

-

Add the Michael acceptor (1.0 eq) to the catalyst solution.

-

Transfer the prepared nucleophile solution to the catalyst-acceptor mixture via cannula.

-

Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC/LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess (ee%) of the product using chiral HPLC.

-

Data Presentation: Parameters for Optimization

Since no experimental data exists for this specific system, the following table outlines the key variables that would require optimization during the development of a catalytic protocol.

| Parameter | Range for Optimization | Rationale |

| Catalyst Loading | 0.1 - 10 mol% | To balance reaction rate and cost-effectiveness. |

| Ligand-to-Metal Ratio | 1:1 to 2.5:1 | To ensure full coordination to the metal center and prevent the formation of inactive species. |

| Solvent | Toluene, THF, CH₂Cl₂, Dioxane | Solvent polarity can significantly impact reaction rate and enantioselectivity. |

| Temperature | -78 °C to 80 °C | Lower temperatures often lead to higher enantioselectivity, while higher temperatures increase reaction rates. |

| Base | NaH, K₂CO₃, DBU, Et₃N | The choice of base affects the nucleophilicity of the Michael donor and can influence side reactions. |

| Concentration | 0.01 M to 1 M | Can influence reaction kinetics and, in some cases, the aggregation state of the catalyst. |

Conclusion

This compound represents an underexplored yet potentially valuable scaffold for the development of novel catalysts and ligands. Its straightforward synthesis and the potential for diverse functionalization at multiple positions make it an attractive starting point for designing new catalytic systems. The proposed synthetic routes and catalytic cycles presented in these notes are intended to inspire further research and development in this area. Experimental validation of these hypotheses could lead to the discovery of new, efficient catalysts for important organic transformations.

References

The Synthetic Potential of 3-Isopropoxycyclohex-2-en-1-one in Natural Product Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxycyclohex-2-en-1-one is a versatile cyclic enone that holds significant promise as a building block in the synthesis of complex natural products. Its unique structural features, including a nucleophilic center at C-2, an electrophilic center at C-3, and a masked ketone functionality, allow for a diverse range of chemical transformations. This document provides detailed application notes and protocols for the strategic use of this compound in the construction of core carbocyclic frameworks commonly found in bioactive natural products. While direct total syntheses employing this specific reagent are not extensively documented, its reactivity profile makes it an ideal candidate for key bond-forming reactions such as Michael additions and Robinson annulations.

Core Applications and Reactivity

The reactivity of this compound is primarily governed by the vinylogous ester system. The isopropoxy group at the C-3 position activates the C-2 position for nucleophilic attack and modifies the electrophilicity of the β-carbon of the enone system. This dual reactivity allows for its participation in a variety of synthetic transformations crucial for building molecular complexity.

Key Synthetic Applications:

-

Michael Addition Reactions: this compound can serve as a Michael acceptor, reacting with a wide range of nucleophiles to form a new carbon-carbon or carbon-heteroatom bond at the C-2 position. This is a fundamental strategy for introducing substituents and building more complex molecular scaffolds.

-

Robinson Annulation: This powerful ring-forming reaction can be employed to construct a new six-membered ring onto the existing cyclohexenone core.[1][2][3] In a typical sequence, a Michael addition is followed by an intramolecular aldol condensation.[2] The use of this compound in this context allows for the synthesis of functionalized bicyclic systems, which are common motifs in steroids and terpenoids.[4]

Experimental Protocols

The following protocols are generalized methodologies for the application of this compound in key synthetic transformations. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Michael Addition of a Cuprate Reagent

This protocol describes the 1,4-conjugate addition of an organocuprate to this compound, a common method for introducing alkyl or aryl groups.

Reaction Scheme:

Figure 1. Michael Addition Workflow.

Materials:

-

This compound

-

Organolithium reagent (RLi) or Grignard reagent (RMgX)

-

Copper(I) iodide (CuI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend CuI (1.1 equivalents) in anhydrous THF.

-